

Cy7 SE (nosulfo) vs sulfo-Cy7 SE for antibody labeling

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Compound of Interest

Compound Name: Cy7 SE (nosulfo)

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A comprehensive guide for researchers, scientists, and drug development professionals comparing **Cy7 SE (nosulfo)** and sulfo-Cy7 SE for antibody labeling. This guide provides an objective analysis of the performance of each dye, supported by experimental data and detailed protocols.

Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye widely used for labeling antibodies and other biomolecules for applications such as in vivo imaging, flow cytometry, and immunofluorescence. The succinimidyl ester (SE) form of Cy7 readily reacts with primary amines on proteins to form stable covalent bonds. This guide compares two common forms of Cy7 SE: the non-sulfonated (nosulfo) and the sulfonated (sulfo) versions. The primary distinction lies in the presence of sulfonic acid groups in sulfo-Cy7, which significantly impacts its properties and utility in antibody labeling protocols.

Chemical Properties and Structure

The addition of sulfonate groups to the cyanine dye structure is the key chemical difference between sulfo-Cy7 SE and **Cy7 SE (nosulfo)**. This modification does not alter the core chromophore responsible for fluorescence but has a profound effect on the molecule's solubility.

- **Cy7 SE (nosulfo):** This form is hydrophobic and has low water solubility.^[1] Consequently, it typically requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO), before being added to the aqueous antibody solution for labeling.[1]

- sulfo-Cy7 SE: The presence of one or more sulfonate groups renders this molecule highly water-soluble.[1][2][3] This allows for direct dissolution in aqueous buffers, simplifying the labeling procedure and avoiding the use of organic solvents that could potentially be detrimental to sensitive antibodies.

nosulfo_structure

sulfo_structure

sulfo-Cy7 SE

Sulfonate groups (SO₃⁻) impart water solubility

sulfo_img

Cy7 SE (nosulfo)

Hydrophobic core, requires organic solvent

nosulfo_img

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Figure 1: Chemical structures of **Cy7 SE (nosulfo)** and sulfo-Cy7 SE.

Spectral Properties

The addition of sulfonate groups has a negligible effect on the spectral properties of the Cy7 dye. Both nosulfo- and sulfo-Cy7 exhibit similar excitation and emission maxima, making them interchangeable in terms of filter sets and instrumentation.

Property	Cy7 SE (nosulfo)	sulfo-Cy7 SE
Excitation Maximum (nm)	~750	~750
Emission Maximum (nm)	~773	~773
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	~250,000	~240,600
Stokes Shift (nm)	~23	~23

Performance in Antibody Labeling

The choice between nosulfo- and sulfo-Cy7 SE can significantly impact the labeling process and the performance of the resulting antibody conjugate.

Feature	Cy7 SE (nosulfo)	sulfo-Cy7 SE
Solubility	Low water solubility, requires organic co-solvents (DMSO, DMF).	High water solubility, can be dissolved directly in aqueous buffers.
Labeling Protocol	Requires the addition of an organic solvent to the reaction mixture.	Simpler protocol, avoids organic solvents which can be harsh on sensitive antibodies.
Antibody Stability	The use of organic solvents may negatively impact the stability and activity of some antibodies.	Preferred for labeling antibodies that are sensitive to organic solvents.
Aggregation	The hydrophobic nature of the dye can lead to aggregation of the labeled antibody, especially at high degrees of labeling.	Reduced risk of aggregation due to the hydrophilic nature of the dye, leading to more stable conjugates.
Quantum Yield & Photostability	Standard	Some sources suggest improved quantum yield and photostability compared to the non-sulfonated form.

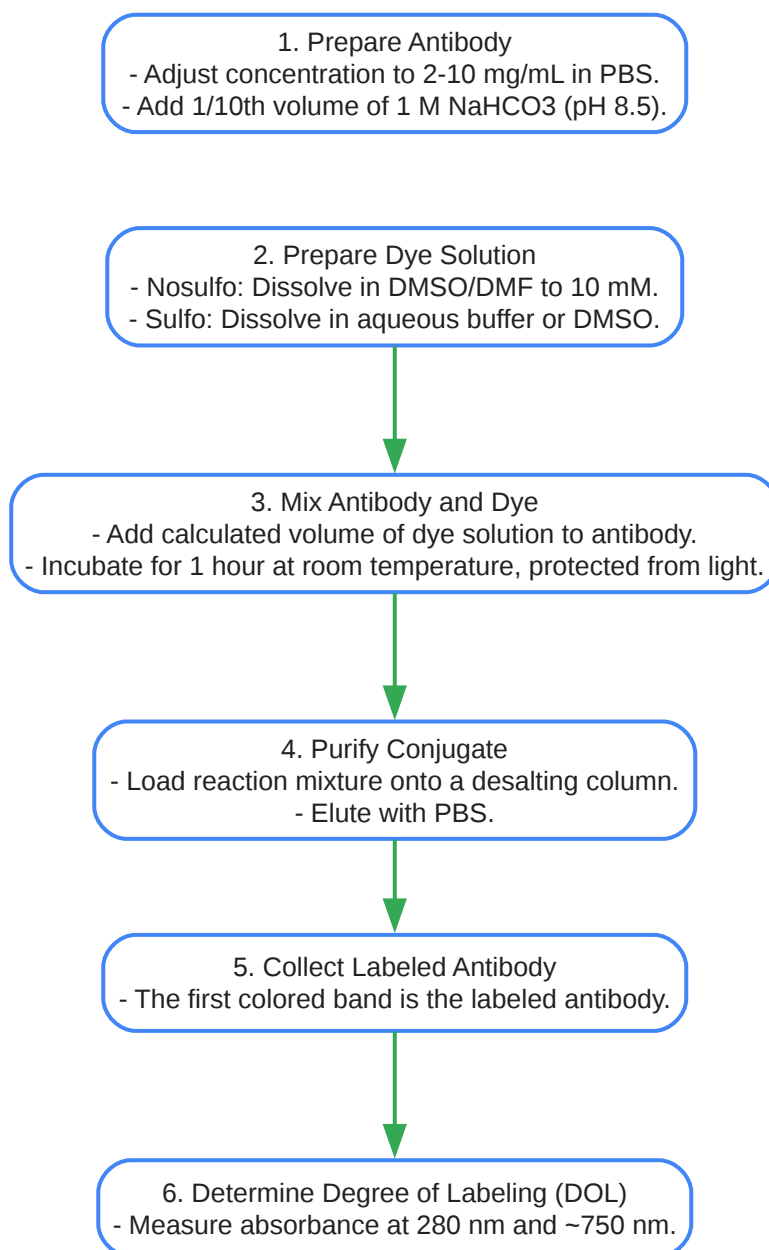
Experimental Protocol: Antibody Labeling with Cy7 SE

This protocol provides a general guideline for labeling 1 mg of an IgG antibody. The molar ratio of dye to antibody may need to be optimized for different antibodies and desired degrees of labeling (DOL).

Materials:

- 1 mg of purified antibody (in an amine-free buffer like PBS)
- Cy7 SE or sulfo-Cy7 SE
- Anhydrous DMSO or DMF (for nosulfo-Cy7 SE)

- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.5
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)



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Figure 2: Workflow for antibody labeling with Cy7 SE.

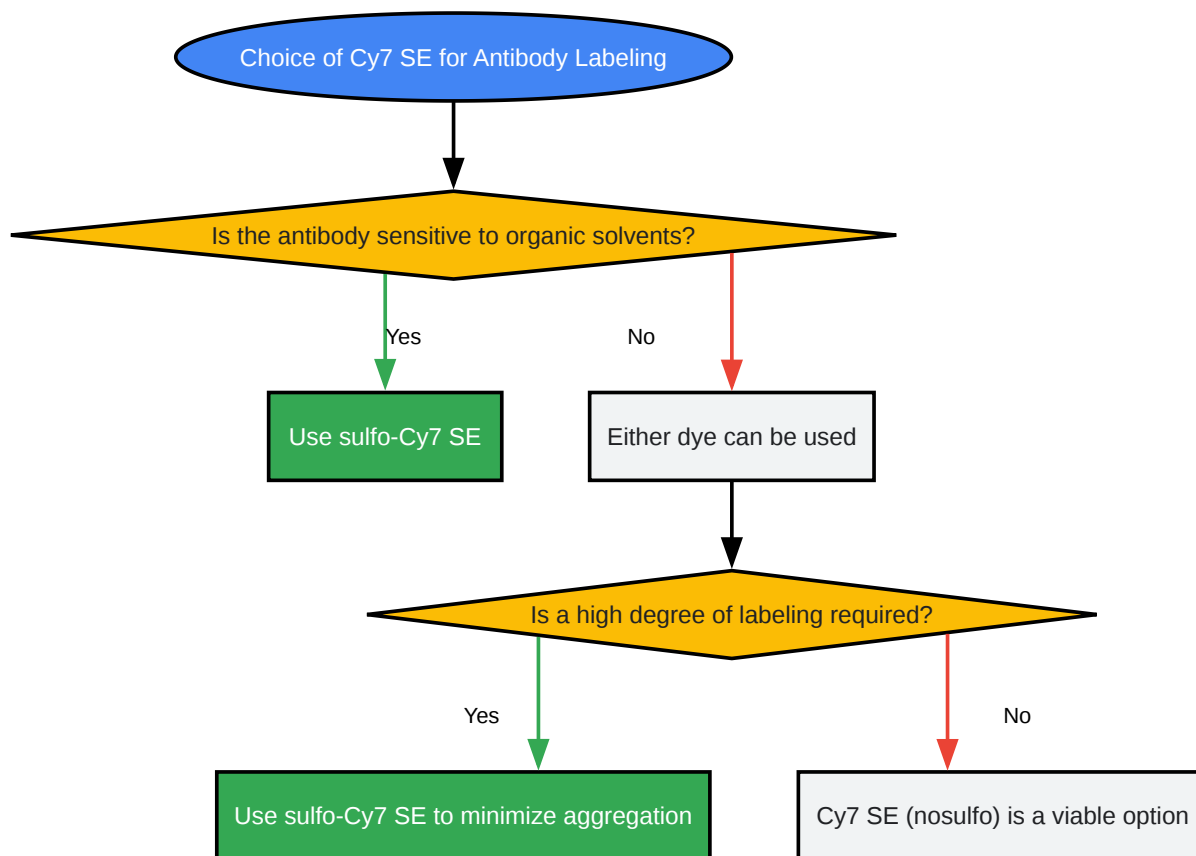
Procedure:

- Antibody Preparation:
 - Dissolve or dialyze the antibody into 1X PBS at a concentration of 2-10 mg/mL.
 - If the buffer contains primary amines (e.g., Tris or glycine), it must be removed by dialysis against PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.
- Dye Preparation:
 - Allow the vial of Cy7 SE to warm to room temperature.
 - For **Cy7 SE (nosulfo)**: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
 - For sulfo-Cy7 SE: The dye can be dissolved in an aqueous buffer like PBS or in DMSO.
 - The dye solution should be used immediately as it is susceptible to hydrolysis.
- Labeling Reaction:
 - Calculate the required volume of dye solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of dye to antibody.
 - While gently vortexing, add the dye solution to the antibody solution.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled antibody from the unreacted dye using a desalting or size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS.
 - The first colored band to elute is the Cy7-labeled antibody.

- Determination of Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7 dye).
 - The following formulas can be used:
 - Molar concentration of Antibody = $[A_{280} - (A_{750} \times CF)] / \epsilon_{\text{protein}}$
 - Molar concentration of Dye = $A_{750} / \epsilon_{\text{dye}}$
 - $DOL = \text{Molar concentration of Dye} / \text{Molar concentration of Antibody}$
 - Where:
 - A_{280} and A_{750} are the absorbances at 280 nm and ~750 nm, respectively.
 - CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.04-0.05 for Cy7).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (~210,000 $M^{-1}cm^{-1}$ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of Cy7 at ~750 nm (~250,000 $M^{-1}cm^{-1}$).

Conclusion and Recommendations

The choice between **Cy7 SE (nosulfo)** and sulfo-Cy7 SE for antibody labeling depends on the specific requirements of the experiment and the properties of the antibody being labeled.



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Figure 3: Decision guide for selecting between nosulfo- and sulfo-Cy7 SE.

In summary:

- For sensitive antibodies or to simplify the labeling protocol, sulfo-Cy7 SE is the recommended choice. Its high water solubility eliminates the need for organic co-solvents, reducing the risk of antibody denaturation.
- To minimize aggregation and maintain the stability of the final conjugate, especially at higher degrees of labeling, sulfo-Cy7 SE is superior.
- If the antibody is robust and can tolerate small amounts of organic solvent, **Cy7 SE (nosulfo)** is a cost-effective alternative.

Ultimately, for critical applications, it is advisable to test both forms of the dye to determine which provides the optimal conjugate for a specific antibody and downstream application.

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